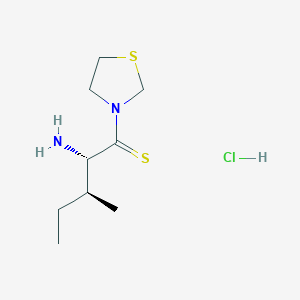![molecular formula C8H16O3 B1170559 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) CAS No. 170114-50-8](/img/new.no-structure.jpg)
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diol and an aldehyde in the presence of an acid catalyst to promote the formation of the pyran ring. The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydrogen atoms in the pyran ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-
- 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]
Uniqueness
Compared to similar compounds, 2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
170114-50-8 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
0 |
Synonyme |
2H-Pyran-2,4-diol,tetrahydro-6-(1-methylethyl)-,[2R-(2alpha,4bta,6alpha)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



